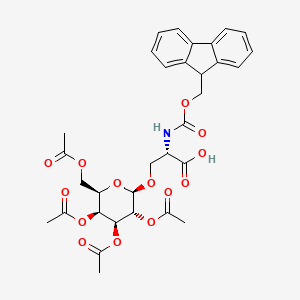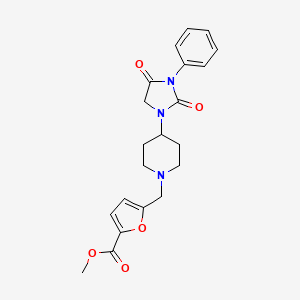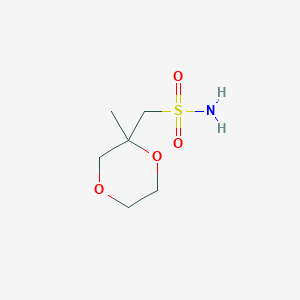
(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study of methanesulfonamide derivatives, including those with dioxan-2-yl groups, is a significant area of research due to their utility in various chemical syntheses and potential applications in material science and pharmaceuticals. These compounds often serve as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related methanesulfonamide compounds involves catalyzed reactions, highlighting the importance of specific catalysts in achieving desired configurations and yields. For instance, the methanesulfonic acid-catalyzed reaction of certain ethanones with glycerol produces dioxolanes and dioxanes with significant selectivity, pointing to the role of catalysts and reactants in steering the synthesis of methanesulfonamide derivatives (Upadhyaya et al., 1997).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopy and crystallography, plays a crucial role in understanding the configuration and conformation of these compounds. Studies on similar molecules have utilized NMR, IR, and X-ray crystallography to elucidate their structure, demonstrating the varied conformations these molecules can adopt based on their substituents and the environment (Tuttolomondo et al., 2009).
Chemical Reactions and Properties
Methanesulfonamide derivatives undergo a range of chemical reactions, including oxidations and substitutions, influenced by their unique structural attributes. For example, oxidation reactions of methanesulfinic acid derivatives have been extensively studied, revealing the formation of various products and intermediates depending on the reaction conditions and the presence of dioxygen (Flyunt et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubility, are influenced by their molecular structure. The detailed conformational and vibrational analyses provide insights into the stability and reactivity of methanesulfonamide derivatives, illustrating how different substituents affect these properties (Tuttolomondo et al., 2009).
Chemical Properties Analysis
The chemical behavior of methanesulfonamide derivatives, including reactivity, stability under various conditions, and interactions with other molecules, is a key area of study. Investigations into the oxidation and reaction pathways of methanesulfinic acid and its derivatives reveal complex mechanisms and the formation of diverse products, highlighting the chemical versatility of these compounds (Flyunt et al., 2001).
Scientific Research Applications
Structural Studies and Chemical Interactions
A study by Dey et al. (2015) on nimesulidetriazole derivatives, including compounds similar to (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide, revealed insights into the effect of substitution on supramolecular assembly. This research highlights how different substitutions impact the crystal structures and intermolecular interactions, which are crucial for understanding the material's properties and potential applications in drug design and material science. The study utilizes Hirshfeld surface analyses to compare the nature of interactions, providing a foundational understanding of how such compounds can be utilized in various scientific applications (Dey et al., 2015).
Enzyme Inhibition
Akbaba et al. (2014) investigated the carbonic anhydrase inhibitory properties of novel sulfonamide derivatives, demonstrating the potential application of such compounds in medical research, particularly in designing inhibitors for therapeutic purposes. Although this study does not directly involve (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide, it underscores the broader context of sulfonamide derivatives in enzyme inhibition research (Akbaba et al., 2014).
Catalysis and Chemical Synthesis
Research by Wipf and Wang (2002) introduced 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid as a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis. Their work, which includes the synthesis of N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, opens new avenues for utilizing (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide derivatives in asymmetric synthesis, highlighting the compound's potential role in catalytic processes (Wipf & Wang, 2002).
Protective and Activating Groups in Amine Synthesis
Sakamoto et al. (2006) detailed the use of a similar compound, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, as a versatile sulfonating agent for amines, demonstrating the compound's application in synthesizing activated amines and its potential in organic synthesis. This study showcases the role of dioxan-yl methanesulfonamide derivatives as protective and activating groups, which are pivotal in the development of new synthetic methodologies (Sakamoto et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(2-methyl-1,4-dioxan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-6(5-12(7,8)9)4-10-2-3-11-6/h2-5H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDQOLOCPLSOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

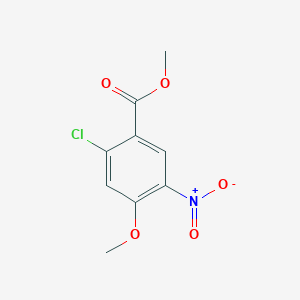
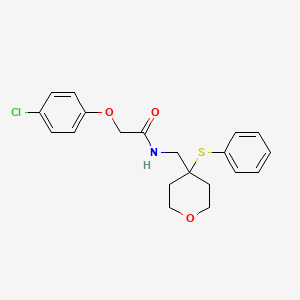
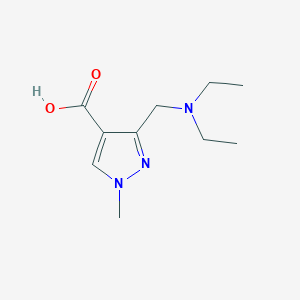
![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)
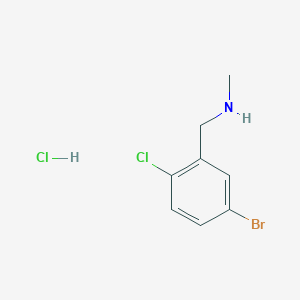


![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)


![5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride](/img/structure/B2495615.png)
